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Foreword
In the intricate landscape of molecular science and therapeutic development, a profound

understanding of the fundamental physicochemical properties of organic compounds is

paramount. This guide, prepared for the discerning scientific professional, delves into the

thermodynamic characteristics of 2,2,6-trimethylheptane (C₁₀H₂₂), a branched alkane of

significant interest.[1][2][3] Beyond a mere compilation of data, this document serves as an in-

depth exploration of the experimental and computational methodologies employed to elucidate

these properties. A robust grasp of the underlying principles of thermodynamics is

indispensable for applications ranging from reaction engineering to the nuanced energetics of

drug-receptor interactions. This guide is structured to provide not only the essential data but

also the scientific rationale behind its acquisition and the context for its application.

The Significance of Thermodynamic Data in
Scientific Research and Drug Discovery
While 2,2,6-trimethylheptane may not be an active pharmaceutical ingredient, the

thermodynamic data of alkanes, in general, provide a crucial foundation for several aspects of

drug discovery and development. The hydrophobic effect, a primary driving force for drug-

receptor binding, is fundamentally a thermodynamic phenomenon. Understanding the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 15 Tech Support

https://www.benchchem.com/product/b12658229?utm_src=pdf-interest
https://www.benchchem.com/product/b12658229?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4891963/
https://webbook.nist.gov/cgi/cbook.cgi?ID=1190-83-6
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_6-Trimethylheptane
https://www.benchchem.com/product/b12658229?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12658229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


thermodynamics of non-polar molecules like 2,2,6-trimethylheptane helps in modeling and

quantifying the energetic contributions of hydrophobic interactions in the binding pocket of a

target protein.[4][5]

Thermodynamic profiling, which includes the measurement of free energy, enthalpy, and

entropy of binding, is critical for lead selection and optimization.[5][6][7] The enthalpic and

entropic contributions to binding affinity reveal the nature of the forces driving the interaction.

For instance, a largely enthalpy-driven binding event might suggest strong hydrogen bonding

and van der Waals interactions, whereas an entropy-driven process could be dominated by the

hydrophobic effect and desolvation penalties. By studying model compounds like branched

alkanes, researchers can refine computational models that predict these contributions,

ultimately leading to the design of more potent and selective drug candidates.[4][5][6][7]

Core Thermodynamic Properties of 2,2,6-
Trimethylheptane
2,2,6-Trimethylheptane is a branched alkane with the following basic identifiers:

Formula: C₁₀H₂₂[1][2]

Molecular Weight: 142.2817 g/mol [1][2]

CAS Registry Number: 1190-83-6[1][2]

IUPAC Name: 2,2,6-trimethylheptane[3]

The thermodynamic properties of a compound dictate its behavior under varying conditions of

temperature and pressure. For 2,2,6-trimethylheptane, a range of critically evaluated data is

available, primarily through resources like the National Institute of Standards and Technology

(NIST).[1][2][8][9][10][11]

Table 1: Key Thermodynamic Properties of 2,2,6-Trimethylheptane
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Property Symbol Value/Range Phase
Notes and
References

Standard

Enthalpy of

Formation

ΔfH° Available Gas, Liquid

Critically

evaluated data

available from

NIST/TRC.[9]

Standard Molar

Entropy
S° Available Ideal Gas, Liquid

Data available

over a wide

temperature

range (e.g., 200

K to 1500 K for

ideal gas).[9]

Molar Heat

Capacity

(Constant

Pressure)

Cp Available Ideal Gas

Data available

over a wide

temperature

range (e.g., 200

K to 1500 K).[9]

Molar Heat

Capacity (at

Saturation)

Csat Available Liquid

Data available

over a

temperature

range of 168.2 K

to 580 K.[9]

Enthalpy of

Vaporization
ΔvapH° Available Liquid to Gas

Data available as

a function of

temperature from

168.2 K to 593.1

K.[9][10]

Boiling Point (at

1 atm)
Tb

148.4 °C (421.55

K)
Liquid-Vapor

Critical

Temperature
Tc Available Liquid-Gas

Critically

evaluated data

available from

NIST/TRC.[9]
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Critical Pressure Pc Available Liquid-Gas

Critically

evaluated data

available from

NIST/TRC.[9]

Note: Access to specific, critically evaluated numerical data from the NIST/TRC Web Thermo

Tables (WTT) may require a subscription.[8][12][13]

Experimental Determination of Thermodynamic
Properties
The gold standard for thermodynamic data is meticulous experimental measurement. The

following sections detail the principles and methodologies behind the determination of key

thermodynamic parameters for hydrocarbons like 2,2,6-trimethylheptane.

Enthalpy of Formation: The Power of Combustion
Calorimetry
The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. For organic

compounds like alkanes, it is most accurately determined indirectly through the enthalpy of

combustion (ΔcH°).

Causality Behind Experimental Choice: Direct measurement of the formation of a complex

molecule from its constituent elements in their standard states is often impractical. Combustion

reactions, however, are typically rapid, complete, and highly exothermic, making the heat

released readily measurable.

Self-Validating System: The use of a bomb calorimeter, a constant-volume device, ensures that

all the heat released by the combustion reaction is absorbed by the calorimeter system (the

bomb, water, and other components).[14][15] By calibrating the calorimeter with a substance of

a known enthalpy of combustion (e.g., benzoic acid), the heat capacity of the entire system can

be precisely determined, ensuring the accuracy of subsequent measurements.[15]

Experimental Protocol: Bomb Calorimetry
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Sample Preparation: A precisely weighed sample of 2,2,6-trimethylheptane is placed in a

crucible inside the "bomb," a robust, sealed stainless-steel container.

Pressurization: The bomb is purged and then filled with an excess of pure oxygen to ensure

complete combustion.

Calorimeter Assembly: The sealed bomb is submerged in a known mass of water in an

insulated container (the calorimeter). Temperature sensors are placed in the water.

Ignition and Data Acquisition: The sample is ignited electrically, and the temperature of the

water is recorded at regular intervals until it reaches a maximum and then begins to cool.

Data Analysis: The heat released by the combustion (at constant volume, qV) is calculated

from the temperature rise (ΔT) and the heat capacity of the calorimeter (Ccalorimeter).

Corrections: Corrections are made for the ignition energy and the formation of any side

products (e.g., nitric acid from residual nitrogen).

Conversion to Enthalpy: The measured heat at constant volume (ΔU) is converted to the

enthalpy change at constant pressure (ΔH) using the relationship ΔH = ΔU + Δ(pV), where

the change in the number of moles of gas in the combustion reaction is considered.

Calculation of ΔfH°: The standard enthalpy of formation of 2,2,6-trimethylheptane is then

calculated using Hess's Law, from its standard enthalpy of combustion and the known

standard enthalpies of formation of the combustion products (CO₂ and H₂O).
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Preparation
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Workflow for Bomb Calorimetry
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Caption: Workflow for determining enthalpy of formation using bomb calorimetry.
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Heat Capacity and Entropy: The Precision of Adiabatic
Calorimetry
Adiabatic calorimetry is a highly accurate technique for measuring the heat capacity of a

substance as a function of temperature.[1][16][17][18][19] From this data, the standard molar

entropy (S°) can be calculated.

Causality Behind Experimental Choice: The principle of adiabatic calorimetry is to minimize

heat exchange between the calorimeter and its surroundings.[1][16][17][18] This is achieved by

enclosing the sample-containing calorimeter in an "adiabatic shield" whose temperature is

continuously adjusted to match that of the calorimeter. By eliminating heat leaks, the measured

energy input directly relates to the temperature rise of the sample.

Self-Validating System: The validation of an adiabatic calorimeter lies in its design and

operation. The use of multiple temperature sensors and sophisticated control systems for the

adiabatic shield ensures that the temperature difference between the calorimeter and its

surroundings is negligible. Measurements at varying heating rates can be performed to confirm

that the results are independent of the rate of energy input, thus validating the adiabatic

condition.[16]

Experimental Protocol: Adiabatic Calorimetry

Sample Loading: A known mass of 2,2,6-trimethylheptane is sealed in the calorimeter

vessel.

Cooling: The calorimeter is cooled to the starting temperature of the experiment (often near

absolute zero for entropy determinations).

Heating and Measurement: A precisely measured amount of electrical energy is supplied to

the sample, causing its temperature to rise. The temperature is allowed to equilibrate.

Iterative Process: This process of energy input and temperature measurement is repeated in

small increments over the desired temperature range.

Data Analysis (Heat Capacity): The heat capacity (Cp) at each temperature is calculated

from the energy input (Q) and the corresponding temperature rise (ΔT): Cp = Q/ΔT.
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Data Analysis (Entropy): The standard molar entropy at a given temperature T is determined

by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase

transitions: S°(T) = ∫(Cp/T)dT.

Start: Cooled Sample

Input Known Energy (Q)

Measure Temperature Rise (ΔT)

Allow Thermal Equilibration

Calculate Cp = Q/ΔT

Desired Temperature Range Covered?

No

Integrate Cp/T dT to find S°

Yes

End: Cp(T) and S°(T) Data

Workflow for Adiabatic Calorimetry

Click to download full resolution via product page
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Caption: Workflow for determining heat capacity and entropy via adiabatic calorimetry.

Computational Estimation of Thermodynamic
Properties
While experimental methods provide the most accurate data, they can be time-consuming and

expensive. Computational chemistry offers powerful tools for estimating thermodynamic

properties, particularly for large numbers of molecules or for species that are difficult to study

experimentally, such as radicals.[20]

Benson Group Additivity Method
The Benson group additivity method is a well-established empirical technique for estimating the

thermodynamic properties of organic molecules in the ideal gas state.[21][22][23][24]

Causality Behind Method Choice: This method is based on the principle that the

thermodynamic properties of a molecule can be approximated as the sum of the contributions

of its constituent functional groups.[21][22][23][24] This is a computationally inexpensive and

rapid method for obtaining reliable estimates.

Self-Validating System: The group values used in this method are derived from experimental

data for a large number of related compounds. The accuracy of the method for a given class of

compounds can be validated by comparing the estimated properties with known experimental

data for representative molecules. The method also includes correction factors for non-additive

effects like ring strain and steric interactions, which enhances its predictive power.[21][22]

Methodology: Benson Group Additivity for 2,2,6-Trimethylheptane

Decomposition into Groups: The molecule is dissected into its constituent groups. For 2,2,6-
trimethylheptane, these would be:

One C-(C)₄ group (the quaternary carbon)

One C-(C)₂(H)₂ group

Two C-(C)(H)₃ groups (the methyls on the main chain)
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One C-(C)(H) group

Three C-(H)₃(C) groups (the terminal methyls)

Summation of Group Contributions: The tabulated thermodynamic values (for ΔfH°, S°, and

Cp at various temperatures) for each of these groups are summed.

Symmetry Corrections: For entropy calculations, corrections are applied based on the

molecule's rotational symmetry number and the number of optical isomers.[20][22]

2,2,6-Trimethylheptane Molecule

Decompose into Benson Groups

Look up Group Values (ΔfH°, S°, Cp)

Sum Group Contributions

Apply Symmetry/Steric Corrections

Estimated Thermodynamic Property

Benson Group Additivity Workflow

Click to download full resolution via product page

Caption: Workflow for the Benson Group Additivity method.
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Ab Initio Quantum Chemical Calculations
For higher accuracy, particularly for molecules with unusual structures or for transition states,

ab initio ("from the beginning") quantum chemical methods are employed.[25]

Causality Behind Method Choice: These methods solve the Schrödinger equation for the

molecule to determine its electronic structure and energy. From this fundamental information,

thermodynamic properties can be calculated using statistical mechanics. These methods are

not reliant on empirical data for the specific molecule being studied.

Self-Validating System: The accuracy of ab initio calculations is systematically improvable by

using higher levels of theory and larger basis sets. The results can be validated by comparing

them to experimental data for benchmark molecules. For instance, methods like CBS-QB3

have been shown to predict standard enthalpies of formation for hydrocarbons with a mean

absolute deviation of around 2.5 kJ/mol.[25]

Methodology: Ab Initio Calculation

Geometry Optimization: The three-dimensional structure of 2,2,6-trimethylheptane is

optimized to find its lowest energy conformation.

Frequency Calculation: The vibrational frequencies of the molecule are calculated at the

optimized geometry.

Single-Point Energy Calculation: A high-accuracy single-point energy calculation is

performed.

Statistical Mechanics: The calculated molecular properties (rotational constants, vibrational

frequencies, and electronic energy) are used in the partition function formalism of statistical

mechanics to calculate the enthalpy, entropy, and heat capacity.

Conclusion
The thermodynamic data of 2,2,6-trimethylheptane, and branched alkanes in general,

represent more than just a collection of physical constants. They are the quantitative

expression of the molecule's energetic landscape, a landscape that governs its behavior in

chemical reactions and its interactions in biological systems. A thorough understanding of the
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experimental and computational methodologies used to chart this landscape is essential for the

modern researcher. The principles of calorimetry provide the empirical bedrock, while

computational methods like group additivity and ab initio calculations offer powerful predictive

capabilities. For the drug development professional, this knowledge is instrumental in building

and refining the models that guide the rational design of new therapeutics, turning fundamental

thermodynamic principles into tangible advances in medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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